molecular formula C16H12BrN3O3S2 B2582448 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 313376-18-0

3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2582448
CAS No.: 313376-18-0
M. Wt: 438.31
InChI Key: QPJKKCCUUKMXOI-UHFFFAOYSA-N
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Description

3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that features a bromine atom, a thiazole ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps. One common method starts with the bromination of benzamide, followed by the introduction of the thiazole ring through a cyclization reaction. The sulfamoyl group is then added via a sulfonation reaction. Each step requires specific reagents and conditions, such as the use of bromine for bromination, thionyl chloride for cyclization, and sulfuric acid for sulfonation .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets. The thiazole ring and sulfamoyl group are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(4-(5-nitro-2-furyl)-1,3-thiazol-2-yl)benzamide
  • 4-bromo-N-(4-(3-nitrophenyl)-thiazol-2-yl)-benzamide
  • 2-bromo-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

What sets 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide apart from similar compounds is its unique combination of functional groups. The presence of both a thiazole ring and a sulfamoyl group provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3S2/c17-12-3-1-2-11(10-12)15(21)19-13-4-6-14(7-5-13)25(22,23)20-16-18-8-9-24-16/h1-10H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJKKCCUUKMXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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